[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide typically involves the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in the presence of hydrochloric acid. This reaction forms a key precursor, 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its specialized applications and relatively recent emergence in scientific research. the synthesis methods used in laboratory settings can potentially be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive nitrogen and oxygen atoms in its structure.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using a mixture of concentrated nitric acid and trifluoroacetic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrazine or sodium borohydride.
Substitution: Substitution reactions can be carried out using halogenating agents like (diacetoxyiodo)benzene in benzene under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxides, while substitution reactions can introduce halogen atoms into the compound’s structure.
Scientific Research Applications
[1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of high-energy materials and organic photovoltaic materials.
Biology: The compound’s potential as a nitric oxide donor makes it of interest in biological studies.
Medicine: Its unique structural properties are being explored for potential therapeutic applications, although specific uses in medicine are still under investigation.
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide involves its ability to act as an electron-withdrawing agent. This property allows it to participate in various chemical reactions, including those that generate nitric oxide. The molecular targets and pathways involved in its action are still being studied, but its potential as a nitric oxide donor is of particular interest .
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyridazine: This compound is similar in structure but contains sulfur instead of oxygen.
[1,2,5]Oxadiazolo[3,4-d]pyrimidine: This compound has a similar oxadiazole ring but differs in the attached pyrimidine structure.
Uniqueness
The uniqueness of [1,2,5]Oxadiazolo[3,4-d]pyridazine-4,7-diamine 1-oxide lies in its specific combination of nitrogen and oxygen atoms, which confer unique electron-withdrawing properties. This makes it particularly useful in applications requiring high-energy materials and efficient electron transfer.
Properties
IUPAC Name |
3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium-4,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2/c5-3-1-2(4(6)8-7-3)10(11)12-9-1/h(H2,5,7)(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOHLZMDPQVKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NO[N+](=C1C(=NN=C2N)N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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